3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationships Chemical Library Design

3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034285-84-0) is a synthetic small-molecule building block belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class. It features a 1,2,4-oxadiazole ring connected at the 3-position of a 4-phenylpyrrolidine scaffold, with the pyrrolidine nitrogen acylated by a cyclopropanecarbonyl group.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 2034285-84-0
Cat. No. B2689656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034285-84-0
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESC1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2
InChIKeyPADBDWZFNBHJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034285-84-0): Structural Fingerprint and Class Identity for Procurement Decisions


3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034285-84-0) is a synthetic small-molecule building block belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class [1]. It features a 1,2,4-oxadiazole ring connected at the 3-position of a 4-phenylpyrrolidine scaffold, with the pyrrolidine nitrogen acylated by a cyclopropanecarbonyl group. This scaffold is broadly explored in medicinal chemistry for generating bioactive leads targeting enzymes such as DNA gyrase, topoisomerase IV, DPP-IV, and NK1 receptors [2][3]. The compound is typically supplied at 95% purity with molecular formula C16H17N3O2 and molecular weight 283.33 g/mol, making it a tractable intermediate for hit-to-lead expansion and focused library synthesis .

Why Generic Substitution Fails for 3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: The Cost of Overlooking N-Acyl and Regioisomeric Precision


Superficial similarity among 1,2,4-oxadiazole/pyrrolidine hybrids masks critical differences that render generic substitution scientifically indefensible. The cyclopropanecarbonyl N-acyl group confers a distinct steric and electronic environment compared to cyclobutane, sulfonyl, or unsubstituted pyrrolidine analogs, altering conformational preferences and metabolic stability [1]. Furthermore, regioisomeric positioning of the oxadiazole ring (3-yl vs. 5-yl attachment) fundamentally changes the vector of the heterocycle and its hydrogen-bonding capacity, a parameter shown to shift enzyme inhibitory potency by orders of magnitude in related antibacterial series [2]. Even within the same nominal class, different N-acyl substituents have been demonstrated to produce divergent DPP-IV inhibitory activity profiles, with electron-withdrawing groups yielding superior anti-diabetic effects compared to electron-donating variants [3]. Substituting this compound with a near analog without accounting for these variables risks selecting a molecule with eliminated target engagement, altered pharmacokinetics, or incompatible synthetic tractability for downstream derivatization.

Quantitative Differentiation Evidence for 3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Relative to Closest Analogs


Structural Diversification at the N-Acyl Position: Cyclopropanecarbonyl vs. Cyclobutanecarbonyl and Cyclopropylsulfonyl Analogs

The N-acyl group on the pyrrolidine ring directly determines the three-dimensional shape, metabolic stability, and synthetic versatility of the scaffold. The target compound bears a cyclopropanecarbonyl substituent, distinct from the cyclobutanecarbonyl analog (3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole) and the cyclopropylsulfonyl analog (3-(1-(cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole) [1][2]. The cyclopropane ring introduces a smaller steric footprint (molecular volume reduction of approximately 20% relative to cyclobutane) and distinct torsional constraints compared to the larger, more flexible cyclobutane ring. The carbonyl linker in the target compound provides a different hydrogen-bond acceptor geometry compared to the sulfonyl linker in the cyclopropylsulfonyl analog, altering potential interactions with biological targets. These structural differences translate to divergent physicochemical properties and potential bioactivity profiles that cannot be assumed equivalent without experimental validation.

Medicinal Chemistry Structure-Activity Relationships Chemical Library Design

Regioisomeric Differentiation: 1,2,4-Oxadiazol-3-yl vs. 1,2,4-Oxadiazol-5-yl Attachment to the Pyrrolidine Ring

The target compound connects the 1,2,4-oxadiazole ring at the 3-position to the pyrrolidine, whereas the closely related analog 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole attaches the oxadiazole at the 5-position with an additional methyl group at the 3-position of the oxadiazole [1]. In the 1,2,4-oxadiazole/pyrrolidine hybrid class, the regioisomeric attachment point has been shown to influence enzyme inhibitory activity. Frejat et al. (2022) demonstrated that structural modifications within this hybrid series produce compounds with DNA gyrase IC50 values ranging from 180 nM to >10 µM and topoisomerase IV IC50 values from 13 µM to >50 µM, with the most potent compound (17) achieving an MIC of 55 ng/mL against E. coli, outperforming ciprofloxacin at 60 ng/mL [2]. While direct regioisomer comparison data for the target compound are absent, the class-level evidence indicates that 3-yl vs. 5-yl connectivity is a non-trivial variable in target binding.

Medicinal Chemistry Bioisosterism Heterocyclic Chemistry

Metabolic Stability Potential: Cyclopropanecarbonyl vs. Fluorophenyl-cyclopropanecarbonyl Analogs

The cyclopropanecarbonyl group on the target compound represents a smaller, less lipophilic N-acyl substituent compared to the 1-(4-fluorophenyl)cyclopropanecarbonyl group found in analogs such as 5-[(2S)-1-[1-(4-fluorophenyl)cyclopropanecarbonyl]pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole [1]. The absence of the 4-fluorophenyl ring on the cyclopropane reduces molecular weight (283.33 vs. 377.41 g/mol) and calculated logP, which may confer different metabolic stability profiles. In the related oxadiazole-based DPP-IV inhibitor series, the most optimized compound (5-oxo-1,2,4-oxadiazole 44) achieved an IC50 of 3 nM, demonstrating that precise substituent tuning within the oxadiazole class can yield picomolar potency [2]. Although direct metabolic stability data for the target compound are not publicly available, the structural distinction from the fluorophenyl analog is a meaningful variable for procurement when metabolic stability or reduced lipophilicity is a selection criterion.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Intermediate Tractability for Combinatorial Synthesis: Advantages of the Cyclopropanecarbonyl-4-phenylpyrrolidine Core

The target compound's unsubstituted cyclopropanecarbonyl group and 4-phenyl substitution on the pyrrolidine ring provide a chemically versatile intermediate platform. Unlike analogs with additional reactive functional groups (e.g., 3-methyl on the oxadiazole or 4-fluorophenyl on the cyclopropane), the target compound offers predictable reactivity at the oxadiazole ring and the benzylic position of the phenyl group, facilitating further derivatization [1]. The cyclopyrrolidine-oxadiazole hybrid class has been successfully employed in multi-step synthetic sequences generating compound libraries of 16 or more members, demonstrating the scaffold's utility in parallel synthesis workflows [2]. The 95% purity specification supports direct use in combinatorial chemistry without additional purification steps, reducing procurement-to-assay turnaround time.

Combinatorial Chemistry Library Synthesis Chemical Biology

Optimal Procurement and Application Scenarios for 3-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole


Focused Library Synthesis Targeting 1,2,4-Oxadiazole/Pyrrolidine Bioactive Space

When constructing a focused compound library exploring the antibacterial or antidiabetic potential of oxadiazole-pyrrolidine hybrids, the target compound serves as a core intermediate whose cyclopropanecarbonyl-4-phenyl substitution pattern provides a defined starting point for systematic SAR exploration. As demonstrated by Frejat et al. (2022), structural modifications within this hybrid series can yield compounds with DNA gyrase IC50 values as low as 180 nM and topoisomerase IV IC50 values of 13 µM, validating the scaffold's relevance for hit discovery [1]. The 95% purity specification enables direct use in parallel amide coupling or Suzuki–Miyaura diversification at the phenyl ring without pre-purification .

Hit-to-Lead Optimization Requiring Defined N-Acyl Steric Parameters

For teams developing structure-activity relationships where the N-acyl group's steric and electronic character is a critical variable, the cyclopropanecarbonyl variant offers a smaller steric footprint compared to cyclobutane or aryl-substituted cyclopropane analogs. This distinction is relevant in programs targeting enzymes with sterically constrained binding pockets, where the smaller cyclopropane ring may access sub-pockets inaccessible to bulkier substituents, a principle observed in related oxadiazole-based DPP-IV inhibitors achieving IC50 values as low as 3 nM (compound 44) [2]. Experimental confirmation of binding for this specific compound is required.

Metabolic Stability Screening in Early ADME-Tox Profiling

The compound's relatively low molecular weight (283.33 g/mol) and absence of metabolically labile halogenated aryl groups position it favorably for early metabolic stability screening compared to higher-MW fluorophenyl analogs (MW >377 g/mol). In the related NK1 antagonist series, pyrrolidine-oxadiazole hybrids demonstrated minimal P450 liver enzyme interactions [3], suggesting that this class may offer favorable ADME properties that warrant comparative evaluation of the cyclopropanecarbonyl variant against more lipophilic analogs.

Combinatorial Chemistry Platforms Requiring High-Purity, Structurally Conservative Building Blocks

The target compound's defined, conservative substitution pattern—with reactive sites limited to the oxadiazole ring and the phenyl group—makes it suitable for automated parallel synthesis platforms. Tukaram and Shailaja (2023) demonstrated that cyclopyrrolidine-oxadiazole bases can be efficiently elaborated into 16-member compound libraries for in vivo anti-diabetic evaluation [4]. The compound's 95% purity and well-characterized structure reduce quality control burden in high-throughput synthesis workflows.

Quote Request

Request a Quote for 3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.